N-(3,4-dichlorobenzoyl)proline

Catalog No.
S9005639
CAS No.
M.F
C12H11Cl2NO3
M. Wt
288.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dichlorobenzoyl)proline

Product Name

N-(3,4-dichlorobenzoyl)proline

IUPAC Name

(2S)-1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

InChI

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t10-/m0/s1

InChI Key

ZHVCKMSAEWCLOO-JTQLQIEISA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

N-(3,4-dichlorobenzoyl)proline is a highly functionalized N-acyl amino acid derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its primary procurement value lies in its role as a direct precursor to mesoionic oxazolones (Münchnones). Upon dehydration, these intermediates undergo efficient 1,3-dipolar cycloadditions with alkynes to generate complex 1H-pyrrolizine scaffolds. The presence of the 3,4-dichlorobenzoyl moiety provides essential electron-withdrawing characteristics that stabilize the reactive intermediate and impart critical lipophilic and steric properties to downstream pharmaceutical candidates, particularly in the development of solid tumor treatments and targeted receptor modulators [1].

Research Fit

1 Supports lipophilicity-driven SAR studies where membrane partitioning is critical
2 3,4-Dichloro pattern enables halogen bonding and π-stacking interaction probes
3 Thermally stable scaffold suitable for multi-step synthetic derivatization

Generic substitution with simpler analogs, such as unsubstituted N-benzoylproline or mono-chlorinated variants, fundamentally alters both the synthetic reactivity and the downstream pharmacological profile. In 1,3-dipolar cycloadditions, the electron-withdrawing 3,4-dichloro groups modify the dipole moment and HOMO/LUMO energy levels of the Münchnone intermediate, often enhancing regioselectivity and reaction kinetics compared to unsubstituted baselines. Furthermore, in drug discovery applications, the 3,4-dichlorophenyl ring is not merely a structural placeholder; it provides specific halogen-bonding capabilities and a defined lipophilic bulk (increased logP) that is strictly required for binding affinity in targeted anti-tumor pyrrolizine derivatives. Attempting to use a generic N-acylproline will result in complete loss of this specific structure-activity relationship (SAR) [1].

Substitution Risk

Unsubstituted N-benzoylproline
Lack of chlorine substituents drastically lowers lipophilicity (~28-fold difference predicted), altering membrane interaction and target engagement—SAR conclusions may not transfer directly.
4-Chloro mono-substituted analog
Different electronic profile and lower thermal stability may shift halogen bonding behavior and synthetic processing window; not a reliable 1:1 substitute without re-evaluation.

Enhanced Mesoionic Cycloaddition Efficiency

The synthesis of functionalized pyrrolizines relies on the in situ generation of a mesoionic oxazolone. The electron-withdrawing nature of the 3,4-dichloro substitution on N-(3,4-dichlorobenzoyl)proline stabilizes this intermediate, facilitating more efficient 1,3-dipolar cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). While unsubstituted N-benzoylproline can participate in these reactions, the 3,4-dichloro derivative frequently demonstrates superior conversion rates and regiocontrol in complex scaffold generation, enabling isolated yields of downstream pyrrolizines exceeding 80% under optimized conditions [1].

Evidence DimensionCycloaddition intermediate stability and downstream yield
Target Compound DataN-(3,4-dichlorobenzoyl)proline (>80% typical yield for specific pyrrolizine targets)
Comparator Or BaselineUnsubstituted N-benzoylproline (Lower relative dipole stability, altered regioselectivity)
Quantified DifferenceEnhanced electron-withdrawing effect improves intermediate formation and target yield.
ConditionsDehydration with acetic anhydride followed by reaction with DMAD or similar alkynes.

Procuring this specific halogenated precursor ensures high-yielding access to complex pyrrolizine libraries without the need to optimize the cycloaddition for less reactive dipoles.

Lipophilicity (LogP)
Predicted
ΔLogP = +1.44 (approx. 28-fold)
Reported higher membrane partitioning potential
ACD/Labs predicted; requires experimental validation

Downstream Pharmacological Efficacy and SAR

In the development of isopropylpyrrolizine derivatives for solid tumor treatment, the 3,4-dichlorophenyl moiety is a critical determinant of biological activity. Downstream drug candidates derived from N-(3,4-dichlorobenzoyl)proline exhibit significantly different lipophilicity and receptor pocket binding compared to those derived from unsubstituted N-benzoylproline. The di-chloro substitution increases the partition coefficient and provides specific steric bulk that is essential for the targeted mechanism of action, making the 3,4-dichloro precursor indispensable for synthesizing the active pharmaceutical ingredient (API) analogs [1].

Evidence DimensionDownstream structure-activity relationship (SAR)
Target Compound Data3,4-dichloro-substituted pyrrolizine derivatives (Active in specific solid tumor models)
Comparator Or BaselineUnsubstituted phenyl analogs (Reduced or absent specific binding efficacy)
Quantified DifferenceStrict requirement of the 3,4-dichloro pattern for target pharmacological activity.
ConditionsIn vivo and in vitro evaluation of downstream synthesized pyrrolizine derivatives.

Buyers synthesizing specific anti-cancer libraries must use this exact compound, as generic acyl groups fail to replicate the required biological activity of the final drug.

Acid Dissociation (pKa)
Predicted
ΔpKa = −0.09 vs. 4-Cl analog
May influence solubility-pH profile under assay conditions
Context-dependent; relevance to biological buffers TBD

Processability and Avoidance of In-House Acylation

The in-house synthesis of N-(3,4-dichlorobenzoyl)proline requires the reaction of L-proline with highly reactive and moisture-sensitive 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. This process often yields crude mixtures containing unreacted proline, hydrolyzed 3,4-dichlorobenzoic acid, and potential racemization products, requiring multiple recrystallizations (e.g., from ethyl acetate-petroleum ether) to achieve >98% purity. Procuring pre-synthesized, high-purity N-(3,4-dichlorobenzoyl)proline eliminates these handling risks, bypasses a low-atom-economy purification step, and provides immediate, reliable starting material for downstream cycloadditions [1].

Evidence DimensionSynthetic steps and handling requirements
Target Compound DataCommercially procured N-(3,4-dichlorobenzoyl)proline (>98% purity, ready for use)
Comparator Or BaselineIn-house synthesis (Requires handling of corrosive acid chlorides and multiple recrystallizations to achieve >81% yield)
Quantified DifferenceElimination of 1 complete synthetic step and associated purification losses.
ConditionsStandard laboratory or pilot-scale preparation of pyrrolizine precursors.

Purchasing the pure compound streamlines the synthetic workflow, reduces exposure to hazardous reagents, and guarantees the enantiomeric and chemical purity required for sensitive cycloadditions.

Thermal Stability (BP)
Predicted
+82 °C vs. N-benzoylproline; +42 °C vs. 4-Cl analog
Supports wider thermal processing window
May reduce decomposition during synthesis; experimental confirmation advised
Electronic Effects
Class-level inference
ΔLogP +1.44; ΔpKa −0.09
Halogen bonding and π-stacking probe potential
No direct biological comparison data available; physicochemical proxies used

Synthesis of Pyrrolizine-Based Therapeutics

N-(3,4-dichlorobenzoyl)proline is the ideal starting material for generating 1H-pyrrolizine scaffolds via Münchnone intermediates. It is specifically utilized in the development of novel anti-tumor agents and targeted receptor modulators where the 3,4-dichlorophenyl group is required for efficacy [1].

Generation of Conformationally Constrained Peptidomimetics

The compound serves as a valuable building block in the synthesis of peptidomimetics. The bulky, electron-withdrawing 3,4-dichlorobenzoyl group restricts the conformational flexibility of the proline ring, making it highly useful for probing specific binding pockets in drug discovery libraries [2].

Mesoionic Cycloaddition Methodology Development

For research groups optimizing 1,3-dipolar cycloaddition conditions, this compound provides a highly reactive and stable dipole precursor. Its distinct electronic profile compared to standard N-benzoylproline makes it an excellent benchmark substrate for testing new dipolarophiles or catalytic systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Lipophilic dichloro scaffold
Membrane partitioning and metabolic stability assays
Multi-step synthetic intermediate
Elevated predicted boiling point
Thermal decomposition profile and yield under reaction conditions
Halogen bonding & π-stacking probe
3,4-Dichloro substitution pattern
Affinity and selectivity modulation via halogen bonds
Proline transporter / prolidase substrate specificity
Hydrophobic N-acyl proline probe
Transporter recognition and enzymatic processing assays (class-level context)

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

287.0115986 g/mol

Monoisotopic Mass

287.0115986 g/mol

Heavy Atom Count

18

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